Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride
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Overview
Description
. This compound features a thiazole ring, a fluorine-substituted benzene ring, and a carbamate group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. The fluorine atoms on the benzene ring are introduced through halogenation reactions, and the dimethylamino group is added via nucleophilic substitution. The final step involves the formation of the carbamate group through a reaction with methyl benzoate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorine atoms can be reduced to hydrogen atoms.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Difluorobenzene derivatives.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound's binding affinity and selectivity. The dimethylamino group can interact with nucleophiles, influencing the compound's reactivity.
Comparison with Similar Compounds
Thifluzamide
Benzothiazole derivatives
Fluorinated benzoates
Uniqueness: Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[(4,6-difluoro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S.ClH/c1-25(2)9-4-10-26(19(27)13-5-7-14(8-6-13)20(28)29-3)21-24-18-16(23)11-15(22)12-17(18)30-21;/h5-8,11-12H,4,9-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBMZHBCMWKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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